Quinolin-8-yl 3,4-dimethoxybenzoate
Description
Quinolin-8-yl 3,4-dimethoxybenzoate is a synthetic ester derivative of 8-hydroxyquinoline, a scaffold renowned for its versatility in analytical, coordination, and pharmaceutical chemistry . The compound is synthesized via condensation reactions involving quinolin-8-yloxyacetic acid hydrazide and 3,4-dimethoxybenzaldehyde, forming a hybrid structure that combines the metal-chelating properties of 8-hydroxyquinoline with the aromatic and electronic modulation of the 3,4-dimethoxybenzoate group .
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
quinolin-8-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |
InChI Key |
OUHARPFRCLDZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinolin-8-yl Ester Family
Several quinolin-8-yl esters with modified benzoate substituents have been reported, demonstrating how structural variations influence physicochemical and functional properties:
Key Observations :
- Electron-Donating vs.
- Sulfonate vs. Benzoate : Sulfonate derivatives (e.g., 4-iodobenzenesulfonate) may exhibit higher solubility in polar solvents, whereas benzoate esters like 3,4-dimethoxybenzoate are more lipophilic, favoring membrane permeability .
Pharmacologically Relevant Analogues
The 3,4-dimethoxybenzoate moiety is also present in non-quinoline compounds with documented pharmacological activity:
- UM 1182 (1,4-Dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) hydrochloride): Structure: Shares the 3,4-dimethoxybenzoate group but attached to a piperidinol scaffold instead of quinoline. Activity: Demonstrated mouse analgesia (ED₅₀ = 387 mg/kg) and induced physical dependence in monkeys, suggesting opioid receptor interactions . Contrast: Unlike UM 1182, this compound lacks reported opioid activity, highlighting the critical role of the piperidinol core in neuropharmacological effects .
- Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid): Structure: Contains a 3,4-dihydroxybenzoate group, differing in oxidation state and substitution pattern. Activity: Widely used in pharmacological research, food additives, and cosmetics due to antioxidant and anti-inflammatory properties .
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